molecular formula C86H119N23O23 B1578828 Amyloid β-Protein (6-20)

Amyloid β-Protein (6-20)

Cat. No.: B1578828
M. Wt: 1843.03
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amyloid β-Protein (6-20) is a useful research compound. Its molecular formula is C86H119N23O23 and its molecular weight is 1843.03. The purity is usually 95%.
BenchChem offers high-quality Amyloid β-Protein (6-20) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amyloid β-Protein (6-20) including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

2.1. Proteolytic Cleavage

The generation of Amyloid β-Protein (6-20) occurs primarily through proteolytic cleavage of the amyloid precursor protein (APP) by specific enzymes known as secretases. The two main pathways are:

  • Amyloidogenic Pathway : This pathway involves:

    • β-secretase (BACE1) cleaving APP at the Asp1 site, producing a C-terminal fragment that subsequently undergoes further cleavage by γ-secretase to release various lengths of amyloid β-peptides, including Aβ(6-20).

  • Non-Amyloidogenic Pathway : In this pathway, APP is cleaved by α-secretase, preventing Aβ formation and generating different soluble fragments.

2.2. Aggregation and Fibrillation

Amyloid β-Protein (6-20) can undergo self-aggregation, leading to the formation of oligomers and fibrils. This process involves:

  • Nucleation : Initial aggregation occurs at low concentrations, forming small oligomers.

  • Elongation : These oligomers can grow into larger fibrillar structures through further addition of monomeric peptides.

The conformational changes during aggregation involve a transition from random coil structures to β-sheet formations, which are more stable and contribute to neurotoxicity associated with Alzheimer's disease .

2.3. Chemical Modifications

Chemical modifications can significantly affect the properties of Amyloid β-Protein (6-20):

  • Phosphorylation : Addition of phosphate groups can alter the peptide's aggregation propensity and neurotoxic effects.

  • Oxidation : Reactive oxygen species can oxidize specific amino acids within the peptide, influencing its aggregation behavior and interaction with cellular components.

3.1. Structural Analysis

Recent studies have utilized techniques such as circular dichroism spectroscopy and nuclear magnetic resonance to analyze the structural properties of Amyloid β-Protein (6-20). These analyses reveal that:

  • The peptide predominantly exists in a random coil conformation in solution but transitions to structured forms upon aggregation.

  • The presence of specific residues influences the stability and aggregation kinetics of the peptide .

3.2. Neurotoxicity Studies

Research indicates that aggregated forms of Amyloid β-Protein (6-20) exhibit neurotoxic effects on neuronal cells:

  • Protofibrillar intermediates have been shown to induce acute electrophysiological changes and progressive neurotoxicity in cortical neurons .

  • The neurotoxic effects correlate with the degree of aggregation, suggesting that smaller oligomers may be more detrimental than larger fibrils.

3.3. Therapeutic Implications

Understanding the chemical reactions involving Amyloid β-Protein (6-20) opens avenues for therapeutic interventions:

  • Inhibitors targeting BACE1 or γ-secretase could potentially reduce Aβ production.

  • Compounds that stabilize non-toxic conformations or prevent aggregation may offer protective effects against Alzheimer's pathology.

4.2. Enzymatic Cleavage Sites

EnzymeCleavage SiteResulting Fragments
BACE1Asp1Aβ(1-x), including Aβ(6-20)
α-secretaseVarious sitesNon-Aβ fragments

Q & A

Q. What is the biological significance of the Aβ (6-20) fragment in Alzheimer's disease (AD) research?

Level: Basic
Methodological Answer:
Aβ (6-20) is a truncated peptide derived from the amyloid precursor protein (APP) via proteolytic cleavage. While full-length Aβ (1-42/40) is central to AD pathology due to its aggregation into plaques, the (6-20) fragment is studied for its role in early aggregation kinetics and structural stabilization of amyloid fibrils. Unlike longer Aβ isoforms, Aβ (6-20) lacks the hydrophobic C-terminal region, making it less prone to spontaneous aggregation but useful for probing nucleation mechanisms .

Key Data:

PropertyAβ (6-20)Aβ (1-42)
Aggregation PropensityModerateHigh
Hydrophobic RegionsPartial (residues 17-20)Full (residues 29-42)
Role in Plaque FormationSecondaryPrimary

Q. How is Aβ (6-20) generated experimentally, and what are the critical steps in its preparation?

Level: Basic
Methodological Answer:
Aβ (6-20) is synthesized via solid-phase peptide synthesis (SPPS) and purified using HPLC. Key steps include:

Deprotection and Cleavage: Use TFA/water mixtures to remove protecting groups and release the peptide from resin .

Lyophilization: Ensure solvent removal under vacuum to prevent oxidation.

Quality Control: Verify purity (>98% via HPLC) and structural integrity (mass spectrometry) .

Storage: Store lyophilized powder at -80°C; reconstitute in hexafluoroisopropanol (HFIP) to prevent pre-aggregation .

Q. What experimental techniques are used to analyze Aβ (6-20) aggregation dynamics?

Level: Advanced
Methodological Answer:
Aggregation studies employ:

  • Thioflavin T (ThT) Fluorescence: Monitors β-sheet formation kinetics .
  • Transmission Electron Microscopy (TEM): Visualizes fibril morphology .
  • Dynamic Light Scattering (DLS): Quantifies particle size distribution during nucleation .
  • Circular Dichroism (CD) Spectroscopy: Tracks secondary structural shifts (random coil → β-sheet) .

Critical Considerations:

  • pH and Ionic Strength: Aβ (6-20) aggregation is pH-sensitive; optimal fibrillization occurs at pH 5–6 with low ionic strength buffers (e.g., 10 mM phosphate) .
  • Solvent Effects: HFIP pretreatment disrupts pre-existing aggregates, ensuring reproducible kinetics .

Q. How do contradictory findings in Aβ (6-20) aggregation studies arise, and how can they be resolved?

Level: Advanced
Methodological Answer:
Contradictions often stem from:

Sample Preparation Variability: Differences in solvent (e.g., HFIP vs. DMSO) or reconstitution protocols alter aggregation pathways .

Experimental Conditions: pH, temperature, and ionic strength variations affect fibril stability. For example, Aβ (6-20) fibrils dissolve above pH 7 .

Technique Limitations: ThT fluorescence may overlook non-fibrillar oligomers detectable by atomic force microscopy (AFM) .

Resolution Strategies:

  • Standardize protocols using HFIP for initial solubilization.
  • Cross-validate results with orthogonal techniques (e.g., TEM + DLS).
  • Report detailed buffer conditions and peptide lot numbers .

Q. What role does Aβ (6-20) play in modulating interactions with lipid membranes?

Level: Advanced
Methodological Answer:
Aβ (6-20) interacts with lipid bilayers to induce membrane disruption, a mechanism studied via:

  • Surface Plasmon Resonance (SPR): Measures binding affinity to lipid monolayers .
  • Tensiometry: Quantifies changes in membrane surface pressure .
  • Calcein Leakage Assays: Assesses pore formation in liposomes .

Key Findings:

  • Aβ (6-20) preferentially binds anionic lipids (e.g., phosphatidylserine), inducing curvature stress and leakage .
  • The N-terminal charged residues (Asp7, Glu11) mediate electrostatic interactions, while hydrophobic residues (Phe19, Phe20) anchor the peptide to the membrane .

Q. How can structural insights from Aβ (6-20) inform drug design against amyloidogenesis?

Level: Advanced
Methodological Answer:
NMR and X-ray crystallography reveal that Aβ (6-20) forms a β-hairpin structure stabilized by salt bridges (Asp7-Lys16) and hydrophobic packing (Phe19-Phe20) . These features are targeted by:

  • Peptide Inhibitors: Design β-sheet-breaking peptides (e.g., proline substitutions) .
  • Small Molecules: Screen compounds disrupting Asp7-Lys16 interactions using molecular docking .
  • Antibodies: Develop conformation-specific antibodies against the β-hairpin epitope .

Challenges:

  • Balancing specificity to avoid off-target effects on functional β-sheet proteins.
  • Ensuring blood-brain barrier permeability in therapeutic candidates .

Q. What are the limitations of using Aβ (6-20) as a model system for full-length Aβ studies?

Level: Advanced
Methodological Answer:
While Aβ (6-20) simplifies aggregation mechanisms, it lacks:

The C-Terminal Domain: Critical for cross-β structure stability in full-length Aβ .

Pathological Relevance: Aβ (6-20) is not a major component of AD plaques .

Metal Binding Sites: Full-length Aβ coordinates Zn²⁺/Cu²⁺, modulating toxicity—a feature absent in Aβ (6-20) .

Best Practices:

  • Use Aβ (6-20) for mechanistic studies but validate findings with full-length peptides.
  • Combine with transgenic models expressing human APP .

Properties

Molecular Formula

C86H119N23O23

Molecular Weight

1843.03

sequence

DSGYEVHHQKLVFF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.